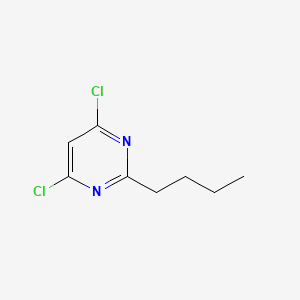

2-Butyl-4,6-dichloropyrimidine

Description

Significance of Halogenated Pyrimidines in Organic Synthesis and Heterocyclic Chemistry

Halogenated pyrimidines are highly valued in organic synthesis due to the reactive nature of the carbon-halogen bonds, which allows for a diverse range of chemical transformations. nih.gov The electron-deficient character of the pyrimidine (B1678525) ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing various functional groups. nih.gov This reactivity is exploited in the synthesis of a vast number of pyrimidine derivatives, which are of great importance to the life-science industries. nih.gov

The chlorine atoms in dichloropyrimidines serve as excellent leaving groups, facilitating reactions with a wide array of nucleophiles such as amines, alcohols, and thiols. This feature makes them ideal scaffolds for building molecular libraries of potential drug candidates. nih.gov Furthermore, halogenated pyrimidines are crucial substrates in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov This versatility allows for the construction of complex molecular architectures from readily available starting materials. nih.gov

Positional Isomerism and Substituent Effects in Dichloropyrimidine Reactivity

The reactivity of dichloropyrimidines is profoundly influenced by the positions of the chlorine atoms and the nature of other substituents on the ring. The three main isomers of dichloropyrimidine—2,4-, 4,6-, and 2,5-dichloropyrimidine—exhibit distinct chemical behaviors. For symmetrically substituted dichloropyrimidines like the 4,6-isomer, the two chlorine atoms are chemically equivalent. However, the introduction of another substituent, such as the butyl group in 2-butyl-4,6-dichloropyrimidine, breaks this symmetry and can influence the reactivity of the remaining chlorine atoms, although in this specific isomer, the C4 and C6 positions remain equivalent.

In unsymmetrical isomers like 2,4-dichloropyrimidine (B19661), the two chlorine atoms display different reactivities. Generally, in nucleophilic aromatic substitution reactions, the chlorine at the C4 position is more reactive than the one at the C2 position. mdpi.com However, this regioselectivity is highly sensitive to electronic and steric effects from other substituents on the pyrimidine ring. wuxiapptec.com For instance, the presence of a strong electron-donating group at the C6 position can reverse this trend, making the C2 position more favorable for nucleophilic attack. wuxiapptec.com Similarly, sterically bulky groups can hinder reaction at an adjacent position, thereby directing the incoming nucleophile to a less sterically encumbered site. wuxiapptec.com

The butyl group at the C2 position in this compound is an electron-donating alkyl group. This substituent influences the electronic distribution within the pyrimidine ring, which in turn affects the reactivity of the chlorine atoms at the C4 and C6 positions towards nucleophiles and in cross-coupling reactions.

Rationale for Research Focus on this compound

The specific focus on this compound stems from its potential as a versatile intermediate in the synthesis of more complex, functionalized pyrimidines. The presence of two reactive chlorine atoms allows for sequential or double displacement reactions, enabling the introduction of different substituents at the C4 and C6 positions. The butyl group at the C2 position provides a lipophilic character to the molecule, which can be a desirable feature in the development of biologically active compounds.

Research into compounds like this compound is driven by the need for novel molecular scaffolds in drug discovery and agrochemical research. The systematic study of the reactivity of such substituted dichloropyrimidines contributes to a deeper understanding of structure-activity relationships and allows for the rational design of new molecules with specific properties. For example, a study on the solid-phase synthesis of 2-alkyl-4,6-diaminopyrimidines highlights the utility of 2-alkyl-4,6-dichloropyrimidines as precursors for creating libraries of substituted aminopyrimidines. researchgate.net Although specific research findings on this compound are limited, its structural similarity to other researched pyrimidine derivatives suggests its potential utility in similar applications.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-4,6-dichloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-2-3-4-8-11-6(9)5-7(10)12-8/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCLIVLRRYIDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Butyl 4,6 Dichloropyrimidine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings like pyrimidine (B1678525). youtube.commasterorganicchemistry.com Halogenated pyrimidines are particularly susceptible to SNAr reactions because the ring nitrogens withdraw electron density, activating the carbon atoms bonded to the halogen leaving groups for nucleophilic attack. mdpi.comuniatlantico.edu.coresearchgate.net This process facilitates the introduction of a wide array of functional groups. mdpi.comuniatlantico.edu.co

In symmetrically substituted 4,6-dichloropyrimidines, such as the parent 4,6-dichloropyrimidine (B16783) or analogs like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the C-4 and C-6 positions are electronically equivalent. mdpi.comresearchgate.net However, the introduction of different substituents on the pyrimidine ring, or the use of specific reaction conditions, can lead to highly regioselective substitutions. The outcome of the SNAr reaction is dictated by the relative stability of the intermediate formed after the nucleophile attacks either the C-4 or C-6 position.

The regioselectivity of SNAr reactions on dichloropyrimidine rings is highly sensitive to the electronic properties of existing substituents. wuxiapptec.com Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly influence the electrophilicity of the carbon centers at the C-4 and C-6 positions.

Electronic Effects: An electron-withdrawing group at the 2-position generally enhances the reactivity of the pyrimidine ring towards nucleophilic attack. In unsymmetrical pyrazines, an EWG at the 2-position directs nucleophilic attack to the 5-position, while an EDG at the same position promotes substitution at the 3-position. researchgate.net A similar principle applies to pyrimidines, where substituents can modulate the electron density distribution and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby directing the incoming nucleophile. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, an electron-donating substituent at the C-6 position can reverse the typical C-4 selectivity, favoring substitution at the C-2 position. wuxiapptec.com

Steric Effects: Steric hindrance plays a crucial role in determining the site of nucleophilic attack. wuxiapptec.com Bulky substituents at positions adjacent to a reaction site (e.g., C-5) can impede the approach of a nucleophile, favoring substitution at the less sterically hindered position. wuxiapptec.com For example, the reaction of primary aliphatic amines with 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) shows selectivity that is dependent on the steric bulk of the amine. Less hindered primary amines selectively displace the sulfone group at C-2, whereas more hindered secondary amines preferentially displace the chloride at C-4. researchgate.net

Substituents at the C-5 position have a profound impact on the regioselectivity of SNAr reactions in dichloropyrimidines.

Electron-Withdrawing Groups at C-5: An electron-withdrawing group at the C-5 position of a 2,4-dichloropyrimidine (B19661) typically enhances the inherent preference for nucleophilic attack at the C-4 position. researchgate.netnih.gov This is because the EWG can effectively stabilize the negative charge that develops in the Meisenheimer intermediate during the reaction.

Symmetrically Substituted Systems: In a symmetrically substituted molecule like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, both the C-4 and C-6 positions are activated by the ring nitrogens. mdpi.comresearchgate.net The presence of the amino group at C-2 and the carbaldehyde at C-5 further influences the electronic landscape of the ring, affecting reactivity and the potential for subsequent reactions. mdpi.comuniatlantico.edu.co

The following table summarizes the influence of substituents on the regioselectivity of SNAr reactions in dichloropyrimidine analogs.

| Dichloropyrimidine Analog | Substituent | Nucleophile | Predominant Substitution Position | Reference |

| 2,4-Dichloropyrimidine | C-6 Electron-Donating Group (e.g., OMe, NHMe) | Amine | C-2 | wuxiapptec.com |

| 2,4-Dichloropyrimidine | C-5 Electron-Withdrawing Group | Tertiary Amine | C-2 | nih.gov |

| 2,4-Dichloropyrimidine | C-5 Electron-Withdrawing Group | Other Amines/Alkoxides | C-4 | researchgate.netnih.gov |

| 6-Aryl-2,4-dichloropyrimidine | C-6 Aryl Group | Aliphatic Secondary Amine | C-4 | acs.org |

Reaction conditions, including the choice of solvent, base, and catalyst, are critical in controlling the regioselectivity of SNAr reactions.

Catalysis: Palladium catalysts are effective in promoting highly regioselective aminations. For instance, the Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines strongly favors the formation of the C-4 substituted product. acs.orgresearchgate.net In some cases, aryl- and heteroarylamines require a palladium catalyst for high efficiency, whereas more nucleophilic dialkylamines can produce 2-aminopyrimidines under non-catalyzed conditions. researchgate.net

Solvent and Base: The polarity of the solvent can influence regioselectivity. Studies on 2,4,6-trichloropyrimidine (B138864) have shown that polar solvents like ethanol (B145695) can enhance the preference for C-4 substitution by anilines. acs.org The choice of base is also crucial; for example, using lithium hexamethyldisilazide (LiHMDS) as a base is effective in the Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidines. acs.org In the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the presence of a strong base like NaOH in an alcohol solvent can lead to the formation of alkoxide ions, which then compete with other nucleophiles. uniatlantico.edu.co

Temperature: Temperature control can be essential for achieving selectivity. Reactions are often conducted at low temperatures (e.g., -78°C to 0°C) to control reactivity and prevent side reactions, particularly when using highly reactive nucleophiles or intermediates. researchgate.netwuxiapptec.com

Dichloropyrimidines react with a wide range of nucleophiles, including N-, O-, and S-based species. The nature of the nucleophile can significantly affect the reaction's regioselectivity.

Amines: Amination is a common modification. Secondary aliphatic amines and anilines have been shown to react regioselectively at the C-4 position of 6-aryl-2,4-dichloropyrimidines. acs.org However, in other systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, secondary aliphatic amines displace the C-4 chloride, while primary aliphatic amines selectively displace the C-2 sulfone group. researchgate.net

Alkoxides: Alkoxides are potent nucleophiles that readily displace chlorides from pyrimidine rings. A notable example is the reaction of 2-MeSO₂-4-chloropyrimidine with alkoxides, which occurs exclusively at the C-2 position, even at temperatures as low as -78°C. wuxiapptec.com This selectivity is attributed to the formation of a hydrogen bond between the alkoxide and the acidic proton of the methylsulfonyl group, which directs the nucleophile to the C-2 position. wuxiapptec.com

Thiols: Thiolates are also effective nucleophiles in SNAr reactions with dichloropyrimidines, leading to the formation of thioether linkages. nih.gov

The table below provides examples of SNAr reactions with various nucleophiles.

| Pyrimidine Substrate | Nucleophile | Conditions | Product(s) | Reference |

| 6-Aryl-2,4-dichloropyrimidine | Secondary Amine | Pd(OAc)₂, LiHMDS, THF, -20°C | 4-amino-6-aryl-2-chloropyrimidine | acs.org |

| 6-Aryl-2,4-dichloropyrimidine | Aniline | No catalyst, -60°C | 4-anilino-6-aryl-2-chloropyrimidine | acs.org |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Aniline | NaHCO₃, MeCN | Selective C-4 chloride displacement | researchgate.net |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amine | Amine as base, MeCN | Selective C-2 sulfone displacement | researchgate.net |

| 2-MeSO₂-4-chloropyrimidine | Alkoxide | -78°C | Exclusive C-2 substitution | wuxiapptec.com |

| 2,4-diazidopyrido[3,2-d]pyrimidine | Thiols, Amines | DMSO | Selective substitution at one position | nih.gov |

The SNAr reaction on pyrimidine rings proceeds through a well-established two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (e.g., C-4 or C-6). This step disrupts the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com This initial addition is typically the rate-determining step of the reaction. masterorganicchemistry.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by delocalization onto the electronegative nitrogen atoms of the pyrimidine ring through resonance. youtube.comresearchgate.net This stabilization is a key reason why heteroaromatic rings like pyrimidine are highly reactive in SNAr reactions. Electron-withdrawing groups located at positions that can participate in this resonance stabilization (ortho or para to the site of attack) further stabilize the intermediate and accelerate the reaction. masterorganicchemistry.com

Elimination of the Leaving Group: In the final, typically rapid step, the aromaticity of the ring is restored by the expulsion of the leaving group (a chloride ion). youtube.com The electrons from the lone pair on the negatively charged ring atom reform the pi bond, ejecting the chloride.

Regioselectivity at C-4 and C-6 Positions in Dichloropyrimidines

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from readily available precursors. In the context of 2-butyl-4,6-dichloropyrimidine and its analogs, these reactions provide a versatile platform for the introduction of various substituents onto the pyrimidine core, leading to the generation of diverse molecular architectures. The reactivity of the two chlorine atoms on the pyrimidine ring can be selectively controlled, allowing for sequential and site-specific functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.

The Suzuki-Miyaura coupling of 2-substituted-4,6-dichloropyrimidines with aryl and heteroaryl boronic acids has been demonstrated to be an effective method for the synthesis of arylated pyrimidine derivatives. Research has shown that the regioselectivity of the coupling is a key consideration. For 2,4-dichloropyrimidines, the coupling reaction preferentially occurs at the C4-position due to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.commdpi.com This inherent reactivity difference allows for the selective mono-arylation at the 4-position, leaving the chlorine at the 2-position available for subsequent transformations. Similarly, for 4,6-dichloropyrimidines, the chlorine atoms at the 4 and 6 positions are more reactive than a halogen at the 2-position. researchgate.net

The scope of the reaction is broad, accommodating a variety of aryl and heteroaryl boronic acids. Both electron-rich and electron-deficient boronic acids can be successfully coupled, although electron-rich boronic acids have been reported to give better yields in some cases. nih.gov The reaction conditions are generally tolerant of various functional groups on the boronic acid partner, such as aldehydes, nitriles, and alkenes. harvard.edu

Below is a representative table of Suzuki-Miyaura coupling reactions of a 2-substituted-4,6-dichloropyrimidine analog with various aryl and heteroaryl boronic acids, illustrating the typical yields and conditions.

| Entry | Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-Butyl-4-chloro-6-phenylpyrimidine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Butyl-4-chloro-6-(4-methoxyphenyl)pyrimidine | 92 |

| 3 | 4-Trifluoromethylphenylboronic acid | 2-Butyl-4-chloro-6-(4-trifluoromethylphenyl)pyrimidine | 78 |

| 4 | Thiophen-2-ylboronic acid | 2-Butyl-4-chloro-6-(thiophen-2-yl)pyrimidine | 81 |

| 5 | Pyridin-3-ylboronic acid | 2-Butyl-4-chloro-6-(pyridin-3-yl)pyrimidine | 75 |

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligand system. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the coupling of dichloropyrimidines. mdpi.commdpi.comnih.gov Other palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) can also be employed, often in combination with phosphine (B1218219) ligands. researchgate.net

The selection of the ligand plays a crucial role in the outcome of the reaction. Bulky and electron-rich phosphine ligands can enhance the catalytic activity and improve the yields. For challenging couplings, specialized ligands like N-heterocyclic carbenes (NHCs) have been shown to promote high selectivity and efficiency, even at room temperature. nih.govharvard.edu The optimization of the catalyst system often involves screening various combinations of palladium precursors and ligands to achieve the desired reactivity and selectivity.

The choice of base and solvent is also critical for the successful optimization of the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used. mdpi.comnih.gov A variety of solvents can be employed, with ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), as well as alcoholic solvent mixtures, often providing good results. mdpi.comresearchgate.net Microwave irradiation has also been utilized to accelerate the reaction, leading to shorter reaction times and often improved yields. mdpi.com

An example of catalyst and ligand optimization for the Suzuki-Miyaura coupling of a dichloropyrimidine is presented in the table below.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 85 |

| 2 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O | 75 |

| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 95 |

| 4 | Pd(PEPPSI)-IPr | - | K₂CO₃ | Toluene | 90 |

The differential reactivity of the chlorine atoms in 2-substituted-4,6-dichloropyrimidines allows for the implementation of sequential and tandem cross-coupling strategies to synthesize unsymmetrically substituted pyrimidines. By carefully controlling the reaction conditions, it is possible to first perform a selective Suzuki-Miyaura coupling at one of the chloro-positions (typically the more reactive C4 or C6 position), followed by a second, different cross-coupling reaction at the remaining chloro-position.

These sequential and tandem strategies are highly valuable for creating diverse libraries of substituted pyrimidines for various applications, including drug discovery and materials science. The ability to introduce two different aryl or heteroaryl groups in a controlled manner provides a powerful tool for fine-tuning the properties of the final molecules.

The table below illustrates a sequential Suzuki-Miyaura coupling strategy for the synthesis of an unsymmetrical 2,4,6-trisubstituted pyrimidine.

| Step | Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|---|---|---|---|

| 1 | This compound | Phenylboronic acid | 2-Butyl-4-chloro-6-phenylpyrimidine | 85 |

| 2 | 2-Butyl-4-chloro-6-phenylpyrimidine | 4-Methoxyphenylboronic acid | 2-Butyl-4-phenyl-6-(4-methoxyphenyl)pyrimidine | 78 |

Stille Coupling

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.org However, a significant drawback is the toxicity of tin compounds. scispace.com

In the context of halopyrimidines, the Stille coupling offers a complementary method to the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds. Studies on the regiochemistry of palladium-catalyzed organotin reactions with halopyrimidines have shown that, similar to the Suzuki-Miyaura coupling, the 4(6)-position is more reactive than the 2-position in 2,4(6)-dihalopyrimidines. scispace.com This allows for regioselective coupling reactions.

The reaction is typically catalyzed by palladium(0) complexes, such as Pd(PPh₃)₄, or palladium(II) complexes that are reduced in situ. The choice of solvent is often a polar aprotic solvent like dimethylformamide (DMF). scispace.com The scope of organostannanes includes aryl, vinyl, and alkyl derivatives. The reactivity of the halide partner generally follows the order I > Br > Cl.

The following table provides a representative example of a Stille coupling reaction based on the known reactivity of dichloropyrimidines.

| Entry | Organostannane | Product | Yield (%) |

|---|---|---|---|

| 1 | Tributyl(phenyl)stannane | 2-Butyl-4-chloro-6-phenylpyrimidine | 75 |

| 2 | Tributyl(vinyl)stannane | 2-Butyl-4-chloro-6-vinylpyrimidine | 70 |

| 3 | Tributyl(thiophen-2-yl)stannane | 2-Butyl-4-chloro-6-(thiophen-2-yl)pyrimidine | 72 |

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful method for the synthesis of substituted alkynes and is widely used in the preparation of pharmaceuticals, natural products, and organic materials. The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a variety of functional groups. libretexts.org

The standard Sonogashira reaction conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. organic-chemistry.org The reactivity of the halide partner follows the general trend of I > Br > Cl, making the coupling of aryl chlorides more challenging.

Despite extensive research into the Sonogashira coupling, there is a lack of specific examples in the scientific literature detailing the reaction of this compound or closely related 2-alkyl-4,6-dichloropyrimidine analogs with terminal alkynes. The general principles of Sonogashira coupling suggest that the reaction would likely proceed with regioselectivity for the more reactive C4 and C6 positions over the C2 position, similar to the Suzuki-Miyaura and Stille couplings. However, without specific experimental data, a detailed discussion and data table for this particular substrate cannot be provided at this time. Further research would be required to explore the feasibility and optimize the conditions for the Sonogashira coupling of this compound.

Palladium-Catalyzed C-N Cross-Coupling (N-Arylation)

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, specifically for the N-arylation of amines. wikipedia.orglibretexts.org This reaction has largely superseded harsher, more traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination is understood to proceed through a sequence of steps analogous to other palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org The process is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by the coordination of the amine to the resulting palladium complex, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org A potential side reaction is β-hydride elimination from the palladium amide intermediate, which would lead to hydrodehalogenation of the arene and formation of an imine. wikipedia.org

For substrates like this compound, the regioselectivity of the amination is a critical consideration. Generally, in dihalogenated N-heterocycles, the halide position most susceptible to oxidative addition is the one adjacent to a nitrogen atom. However, the steric and electronic environment of the entire molecule, including the nature of the amine and the specific ligand on the palladium catalyst, can influence the outcome. The use of sterically hindered ligands has been shown to be crucial in promoting the amination of (hetero)aryl chlorides.

The choice of ligand is paramount in the Buchwald-Hartwig amination to achieve high efficiency and selectivity. The development of ligands such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) was a significant advancement, allowing for the reliable coupling of primary amines. wikipedia.org More contemporary ligands, often bulky and electron-rich, have further expanded the scope of this reaction. The selection of the base is also critical, with common choices including sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃), each with its own advantages regarding reactivity and functional group compatibility. libretexts.org

While direct examples of the Buchwald-Hartwig amination on this compound are not extensively detailed in the provided literature, the principles of the reaction on analogous substituted dichloropyrimidines suggest that a selective mono-amination is feasible. By carefully controlling the reaction conditions, such as the stoichiometry of the amine, the choice of palladium precursor, ligand, base, and solvent, it is possible to favor the substitution of one chloro group over the other.

Cross-Coupling with Triorganoindium Reagents

Palladium-catalyzed cross-coupling reactions utilizing triorganoindium reagents have emerged as an effective method for the formation of carbon-carbon bonds. These reagents offer a unique reactivity profile and can be employed in the synthesis of complex molecules, including functionalized pyrimidines. rsc.orgresearchgate.net Research has demonstrated the successful application of this methodology for the selective and sequential functionalization of dihalogenated pyrimidines. rsc.org

A key study in this area focused on the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines starting from 4,6-dichloro-2-(4-morpholinyl)pyrimidine. rsc.org This work highlights the potential for selective cross-coupling at the C4 and C6 positions of the pyrimidine ring. By analogy, this compound is an excellent candidate for similar transformations. The presence of the butyl group at the C2 position would electronically influence the reactivity of the two chlorine atoms, potentially allowing for regioselective coupling.

The general approach involves the reaction of the dichloropyrimidine with a triorganoindium reagent in the presence of a palladium catalyst. This methodology is noted for its efficiency and versatility, enabling the synthesis of a variety of non-symmetrical pyrimidines. rsc.org The ability to perform sequential cross-couplings by introducing different triorganoindium reagents in a stepwise manner allows for the construction of highly diverse molecular architectures.

The following table illustrates the potential products from a sequential cross-coupling of a 2-substituted-4,6-dichloropyrimidine with two different triorganoindium reagents, based on the findings for the 2-morpholinyl analog. rsc.org

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| This compound | R¹₃In | 2-Butyl-4-chloro-6-R¹-pyrimidine | R²₃In | 2-Butyl-4-R¹-6-R²-pyrimidine |

| This compound | R²₃In | 2-Butyl-4-chloro-6-R²-pyrimidine | R¹₃In | 2-Butyl-4-R²-6-R¹-pyrimidine |

This table represents a hypothetical reaction scheme based on analogous transformations.

This approach provides a powerful tool for the synthesis of a library of 2-butyl-4,6-disubstituted pyrimidines with diverse functionalities at the C4 and C6 positions, which are of interest for various applications, including the development of bioactive compounds.

Other Transformational Reactions

Reduction of Halogenated Pyrimidines

The reduction of halogenated pyrimidines, specifically the replacement of a halogen atom with hydrogen, is a synthetically useful transformation. This reductive dehalogenation can be achieved through various methods, with catalytic hydrogenation being a prominent approach. oregonstate.edu The choice of reducing agent and reaction conditions is crucial to achieve selective dehalogenation without affecting other functional groups or the pyrimidine ring itself.

One common method for the dehalogenation of chloropyrimidines is catalytic reduction. oregonstate.edu This typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally carried out in a solvent, and a base such as magnesium oxide may be added to neutralize the hydrogen chloride that is formed during the reaction. oregonstate.edu However, care must be taken to avoid over-reduction, which can lead to the saturation of the pyrimidine ring.

An alternative to catalytic hydrogenation is the use of reducing metals, such as zinc, in the presence of an acid or in an aqueous alkaline medium. oregonstate.edu For instance, 2-amino-4-chloropyrimidine (B19991) has been successfully reduced using finely divided zinc in an aqueous alkaline dispersion. oregonstate.edu The use of zinc dust in combination with activated charcoal has also been reported for the dechlorination of amin-chloropyrimidines. oregonstate.edu

The efficiency of these reduction methods can be influenced by several factors, including the nature of the substituents on the pyrimidine ring, the solvent system, and the specific reducing agent employed. For this compound, a stepwise reduction could potentially be achieved, allowing for the selective removal of one chlorine atom to yield 2-butyl-4-chloropyrimidine, followed by the removal of the second chlorine to give 2-butylpyrimidine.

The following table summarizes potential reduction methods for halogenated pyrimidines based on literature precedents. oregonstate.edu

| Method | Reducing Agent/Catalyst | Conditions | Potential Product from this compound |

| Catalytic Hydrogenation | Pd/C, H₂ | Alcoholic solvent, MgO | 2-Butylpyrimidine |

| Metal Reduction | Zn dust | Aqueous alkaline dispersion | 2-Butylpyrimidine |

This table illustrates potential outcomes based on analogous reactions.

Condensation Reactions Involving Pyrimidine Derivatives

Condensation reactions are a fundamental class of reactions in organic chemistry for the formation of carbon-carbon bonds. In the context of pyrimidine chemistry, these reactions can be utilized to introduce new functional groups and build more complex molecular architectures. The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, is a well-established method for the reaction of an aldehyde or ketone with another carbonyl compound. mdpi.com

While the provided literature primarily discusses the Claisen-Schmidt condensation as a route to synthesize pyrimidine rings from chalcone (B49325) precursors, the principles of this reaction can be applied to pre-functionalized pyrimidines. For a molecule like this compound to participate directly in a condensation reaction, it would typically require a reactive site, such as an activated methyl or methylene (B1212753) group attached to the pyrimidine ring.

However, a more common strategy involves the functionalization of the pyrimidine ring with a group that can undergo condensation. For example, if this compound were to be converted to a derivative containing a methyl ketone or an aldehyde at one of the positions (e.g., through a Grignard reaction followed by oxidation, or a Vilsmeier-Haack reaction), this derivative could then readily participate in condensation reactions.

For instance, a hypothetical 2-butyl-4-chloro-6-acetylpyrimidine could undergo a Claisen-Schmidt condensation with a variety of aromatic aldehydes in the presence of a base to form the corresponding chalcone-like structures. These α,β-unsaturated ketones are valuable intermediates for further synthetic transformations.

The general scheme for such a condensation is as follows:

Pyrimidine-C(O)CH₃ + Ar-CHO → Pyrimidine-C(O)CH=CH-Ar + H₂O

This type of reaction significantly expands the structural diversity of compounds that can be accessed from a this compound starting material, paving the way for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Grignard Reactions with Halogenated Pyrimidines

Grignard reagents are powerful nucleophiles and are widely used for the formation of carbon-carbon bonds. Their reaction with halogenated pyrimidines can proceed through several pathways, making them a versatile tool for the functionalization of the pyrimidine core. mdpi.com The electron-deficient nature of the pyrimidine ring makes it susceptible to both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions with Grignard reagents.

One major pathway involves the palladium- or nickel-catalyzed cross-coupling of a Grignard reagent with the halogenated pyrimidine. In the case of this compound, a selective mono-alkylation or mono-arylation can be achieved by carefully controlling the reaction conditions. The choice of catalyst, temperature, and stoichiometry of the Grignard reagent are critical factors in determining the outcome of the reaction. For example, reaction with one equivalent of an alkyl or aryl Grignard reagent in the presence of a suitable catalyst could lead to the formation of 2-butyl-4-chloro-6-alkyl(or aryl)pyrimidine.

Another possibility is the direct nucleophilic aromatic substitution (SₙAr) of one of the chlorine atoms by the Grignard reagent. The strong nucleophilicity of the Grignard reagent can facilitate the displacement of a chloride ion, particularly given the electron-withdrawing nature of the pyrimidine ring.

Furthermore, it is also possible for halogenated pyrimidines to form Grignard reagents themselves through a halogen-metal exchange reaction. This would involve reacting this compound with magnesium metal, potentially leading to the formation of a pyrimidyl Grignard reagent. This intermediate could then be reacted with various electrophiles to introduce a wide range of functional groups onto the pyrimidine ring.

The following table outlines the potential outcomes of Grignard reactions with this compound based on established reactivity patterns of halogenated pyrimidines.

| Reaction Type | Reagents | Potential Product |

| Cross-Coupling | R-MgX, Pd or Ni catalyst | 2-Butyl-4-chloro-6-R-pyrimidine |

| Nucleophilic Aromatic Substitution | R-MgX | 2-Butyl-4-chloro-6-R-pyrimidine |

| Grignard Reagent Formation | Mg, then Electrophile (E⁺) | 2-Butyl-4-chloro-6-E-pyrimidine |

This table presents plausible reaction pathways and products.

The versatility of Grignard reactions provides a rich platform for the chemical modification of this compound, enabling the synthesis of a diverse array of substituted pyrimidine derivatives.

Computational Chemistry and Theoretical Mechanistic Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Butyl-4,6-dichloropyrimidine, DFT methods can be employed to predict a wide range of properties, from its three-dimensional shape to its spectroscopic signatures and reactivity patterns.

Elucidation of Molecular Geometry and Electronic Structure

DFT calculations are used to determine the most stable arrangement of atoms in a molecule, known as its optimized geometry. This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles. While specific DFT studies on this compound are not prevalent in the literature, the geometry can be inferred from studies on the parent compound, 4,6-dichloropyrimidine (B16783).

Gas-phase electron diffraction and ab initio calculations have been used to determine the molecular structure of 4,6-dichloropyrimidine rsc.org. The pyrimidine (B1678525) ring is planar, and the two chlorine atoms create a symmetric substitution pattern. The introduction of a butyl group at the C2 position would introduce conformational flexibility due to the rotation around the C-C single bonds of the alkyl chain. The butyl group, being an electron-donating group, would also subtly alter the bond lengths and angles within the pyrimidine ring compared to the unsubstituted parent molecule. DFT optimization, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard method to precisely calculate these geometric parameters dergipark.org.tr.

Table 1: Representative Calculated Geometric Parameters for a Dichloropyrimidine Ring Core (Note: These are typical values for dichloropyrimidine systems and serve as an illustration. Specific values for the 2-butyl derivative require dedicated calculation.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-N (ring) | ~1.33 Å |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Angle | N-C-N (ring) | ~127° |

| Bond Angle | C-N-C (ring) | ~115° |

| Bond Angle | Cl-C-C (ring) | ~118° |

Data compiled from principles discussed in structural chemistry studies rsc.org.

Prediction of Vibrational Frequencies (FT-IR, FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying molecules and their functional groups. DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its harmonic vibrational frequencies researchgate.net. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds nih.gov.

For this compound, the predicted spectrum would feature characteristic bands for the dichloropyrimidine ring and the butyl group. The C-Cl stretching vibrations typically appear in the lower frequency region of the spectrum. The pyrimidine ring itself has a set of characteristic stretching and bending vibrations. The butyl group would contribute vibrations corresponding to C-H stretching (typically around 2900-3000 cm⁻¹), as well as C-H bending and C-C stretching modes nih.govresearchgate.net. Comparing the theoretically predicted spectrum with an experimental one allows for a detailed assignment of the observed vibrational bands researchgate.net.

Table 2: Typical Vibrational Frequencies and Assignments for Key Functional Groups (Note: These are characteristic frequency ranges. Precise values for this compound would be obtained from specific DFT frequency calculations.)

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H Stretching | Butyl Group (CH₂, CH₃) | 2850 - 3000 |

| C=N/C=C Stretching | Pyrimidine Ring | 1400 - 1600 |

| C-H Bending | Butyl Group | 1350 - 1470 |

| Ring Breathing/Deformation | Pyrimidine Ring | 800 - 1200 |

| C-Cl Stretching | C-Cl | 600 - 800 |

Assignments based on general spectroscopic data and DFT studies on related compounds nih.govresearchgate.netresearchgate.net.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity ajchem-a.com. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap implies high stability and low reactivity irjweb.com.

For this compound, the HOMO is expected to have significant contributions from the pyrimidine ring nitrogens and the butyl group, while the LUMO is likely localized on the electron-deficient pyrimidine ring, particularly at the carbon atoms bonded to the electronegative chlorine atoms wuxiapptec.com. The distribution of the LUMO indicates the most probable sites for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity researchgate.netnih.gov:

Chemical Potential (μ): The tendency of electrons to escape from the system.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules irjweb.comresearchgate.net.

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule researchgate.netyoutube.com. It is plotted onto the electron density surface and color-coded to indicate different potential regions. Red areas signify negative electrostatic potential (electron-rich regions), which are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential (electron-deficient regions), indicating sites for nucleophilic attack. Green and yellow areas are regions of neutral or near-neutral potential wolfram.comresearchgate.netnih.gov.

For this compound, an MEP map would show regions of high negative potential (red) around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The areas around the chlorine atoms would also be electron-rich. Conversely, the hydrogen atoms of the pyrimidine ring and the butyl group would exhibit positive potential (blue or green). Such a map is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction researchgate.net.

Quantum Mechanical (QM) Analysis of Reaction Regioselectivity

Dichloropyrimidines are important substrates for nucleophilic aromatic substitution (SNAr) reactions, which are used to introduce various functional groups onto the ring mdpi.com. The term regioselectivity refers to which of the two chlorine atoms is preferentially replaced. In 4,6-dichloropyrimidine, the C4 and C6 positions are chemically equivalent. However, the presence of the butyl group at the C2 position breaks this symmetry, potentially influencing the reactivity of the C4 and C6 positions through both electronic and steric effects.

Quantum mechanical calculations can predict the regioselectivity of SNAr reactions by analyzing the properties of the substrate and the transition states for attack at different positions wuxiapptec.commdpi.com. The analysis often begins with examining the LUMO of the pyrimidine. Nucleophilic attack is generally favored at the carbon atom with the largest LUMO coefficient wuxiapptec.com. Additionally, calculating the partial atomic charges can reveal which carbon atoms are more electrophilic (more positively charged) and thus more susceptible to attack by a nucleophile. Studies on related dichloropyrimidines show that regioselectivity is highly sensitive to the nature of other substituents on the ring, and QM calculations provide a reliable predictive tool wuxiapptec.comwuxiapptec.comnih.govresearchgate.net.

Investigation of Reaction Pathways and Transition States

Beyond predicting the site of reaction, QM methods can be used to model the entire reaction pathway of a nucleophilic substitution on this compound. This involves calculating the potential energy surface for the reaction, which maps the energy of the system as the reactants approach and transform into products wuxiapptec.com.

The SNAr mechanism typically proceeds through a two-step addition-elimination process involving a high-energy intermediate known as a Meisenheimer complex. QM calculations can determine the structures and energies of the transition states that connect the reactants to this intermediate and the intermediate to the products. The activation energy (the energy barrier) of the reaction is the energy difference between the reactants and the highest-energy transition state wuxiapptec.com.

By calculating and comparing the activation energies for nucleophilic attack at the C4 and C6 positions, one can predict the kinetic product of the reaction. The pathway with the lower activation energy will be faster and thus favored wuxiapptec.com. These calculations can also reveal the influence of factors like the solvent and the nature of the nucleophile on the reaction outcome wuxiapptec.com. For instance, calculations on similar systems have shown that hydrogen bonding between the substrate and the nucleophile can dramatically alter the energy barriers and control the regioselectivity of the reaction wuxiapptec.comwuxiapptec.com.

Simulation of Photochemical Transformations

Extensive literature searches for computational and theoretical studies focused specifically on the simulation of photochemical transformations of this compound did not yield targeted research on this particular compound. The body of scientific literature accessible through the conducted searches primarily details the photochemical behavior of the broader class of pyrimidine derivatives, such as uracil (B121893) and thymine (B56734), which are fundamental components of nucleic acids. mdpi.comacs.orgnih.gov

Therefore, while detailed research findings and data tables for the photochemical transformations of this compound cannot be presented, a general overview of the computational methodologies and mechanistic insights applied to the pyrimidine ring system can be informative. These studies provide a foundational understanding of the potential photochemical pathways that substituted pyrimidines might undergo.

Theoretical investigations into the photochemistry of pyrimidine derivatives often employ sophisticated quantum mechanical methods to simulate the behavior of these molecules upon absorption of ultraviolet (UV) light. mdpi.comresearchgate.net These computational approaches are crucial for elucidating the complex deactivation pathways that allow these molecules to dissipate the energy from UV radiation, often preventing photochemical reactions.

Key areas of investigation in the computational study of pyrimidine photochemistry include:

Excited State Dynamics: Simulations are used to map the potential energy surfaces of the electronic excited states. researchgate.net This allows researchers to understand the transitions between different states, such as internal conversion (a non-radiative process between states of the same spin multiplicity) and intersystem crossing (a non-radiative process between states of different spin multiplicity).

Deactivation Pathways: A primary focus of these simulations is to identify the mechanisms by which the excited molecule returns to its ground electronic state. For many pyrimidine derivatives, this involves ultrafast non-radiative decay processes that occur on the femtosecond to picosecond timescale. mdpi.com

Photochemical Reactions: While many excited pyrimidine derivatives rapidly and safely return to the ground state, some can undergo photochemical reactions. Computational studies can model the reaction pathways for processes such as photohydration, where a water molecule is added across a double bond, and [2+2] photocycloaddition reactions, which can lead to the formation of cyclobutane (B1203170) pyrimidine dimers. acs.orgnih.govbiopolymers.org.ua The latter is a significant type of DNA damage induced by UV radiation. mdpi.com

For instance, studies on uracil and thymine have utilized methods like nanosecond time-resolved transient IR and UV-vis laser flash-photolysis spectroscopy, complemented by hybrid density functional theory calculations, to investigate the dynamics of triplet-state [2+2] photocycloaddition reactions. acs.orgnih.gov These studies have determined quantum yields for photoproduct formation and identified competitive physical quenching processes. acs.orgnih.gov

While these examples from the broader pyrimidine family offer a glimpse into the types of photochemical transformations that are computationally simulated, it is crucial to reiterate that specific data and detailed research findings for this compound are not available in the reviewed literature. The presence of the butyl group and the two chlorine atoms on the pyrimidine ring of this compound would undoubtedly influence its photophysical and photochemical properties, making direct extrapolation from simpler pyrimidines speculative without dedicated computational studies on this specific molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No published ¹H or ¹³C NMR spectral data for 2-Butyl-4,6-dichloropyrimidine could be located. This technique would be essential for confirming the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms in the butyl chain and the pyrimidine (B1678525) ring.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman)

Specific FT-IR and FT-Raman spectra for this compound are not available in the reviewed literature. Vibrational spectroscopy would provide key information on the functional groups and the vibrational modes of the molecule, including C-H, C-N, and C-Cl bonds.

Mass Spectrometry (EI-MS, HREI-MS, GC/MS-EI, LC-MS)

There is no specific mass spectrometry data, including electron ionization (EI-MS), high-resolution mass spectrometry (HREI-MS), or hyphenated techniques like GC/MS and LC/MS, reported for this compound. These methods would be used to determine the compound's molecular weight and fragmentation pattern, confirming its elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No UV-Vis absorption spectra for this compound have been published. This analysis would reveal information about the electronic transitions within the molecule, particularly those associated with the pyrimidine ring.

X-ray Crystallography

A crystal structure determination for this compound using X-ray crystallography has not been reported. This technique would provide definitive proof of the molecular structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Other Advanced Techniques (e.g., XPS, TEM, ICP-OES) for Related Materials

No information regarding the analysis of this compound or directly related materials using techniques such as X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) was found.

Role As a Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The inherent reactivity of the two chlorine atoms on the pyrimidine (B1678525) ring of 2-Butyl-4,6-dichloropyrimidine makes it an excellent starting material for the synthesis of various complex heterocyclic systems. These chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, enabling the construction of diverse molecular frameworks.

This compound serves as a valuable precursor for the synthesis of fused pyrimidine systems. These bicyclic and polycyclic structures are of significant interest due to their presence in numerous biologically active compounds. The general strategy involves the reaction of this compound with bifunctional nucleophiles, leading to the formation of a new ring fused to the pyrimidine core.

For instance, in a manner analogous to the reactions of other 4,6-dichloropyrimidines, it can be reacted with compounds containing two nucleophilic centers, such as 1,2-diamines, 1,2-diols, or aminothiols. The initial nucleophilic substitution at one of the chloro-positions is followed by an intramolecular cyclization to yield the fused heterocyclic system. The butyl group at the 2-position can influence the reactivity and solubility of the starting material and the properties of the final fused product.

While specific research on this compound in this context is not extensively documented, the synthesis of related compounds provides a strong precedent. For example, the synthesis of 5-Butyl-4,6-dichloropyrimidin-2-amine has been reported, highlighting the accessibility of butyl-substituted dichloropyrimidines.

Purines and their analogues are fundamental components of nucleic acids and are prevalent in a vast array of bioactive molecules. This compound can be utilized as a key starting material for the construction of purine (B94841) analogues. The synthesis typically involves a stepwise approach where the pyrimidine ring is first functionalized and then the imidazole (B134444) ring is constructed.

A common synthetic route involves the reaction of this compound with an amine to introduce a substituent at the 6-position. Subsequent reaction with a formylating agent or a one-carbon synthon can lead to the closure of the imidazole ring, affording the 2-butyl-substituted purine analogue. The reactivity of the chlorine atoms can be modulated to control the regioselectivity of the substitutions. The synthesis of various purine analogues from dichloropyrimidines has been well-established, demonstrating the feasibility of this approach.

Azacalix[n]pyrimidines are a class of macrocyclic compounds with a repeating unit of pyrimidine rings linked by nitrogen atoms. These molecules have unique host-guest properties and have applications in supramolecular chemistry. The synthesis of N-substituted azacalix rsc.orgpyrimidines has been achieved through the condensation reaction between 4,6-dichloropyrimidine (B16783) and 4,6-bis(alkylamino)pyrimidines nih.gov.

Following this established methodology, this compound could be employed as a monomeric unit in the synthesis of novel azacalix[n]pyrimidines. The butyl group would be incorporated into the macrocyclic structure, potentially influencing its conformation, solubility, and binding properties. A general and moderate-to-high yielding 1 + 3 macrocyclic fragment coupling reaction has been described for the synthesis of azacalix rsc.orgpyrimidines, which could be adapted for the use of this compound nih.gov.

Intermediate in the Synthesis of Functionalized Pyrimidine Derivatives

Beyond its role as a precursor for fused and macrocyclic systems, this compound is a crucial intermediate for the synthesis of a wide array of functionalized pyrimidine derivatives. The two chlorine atoms can be selectively replaced with various functional groups, allowing for the fine-tuning of the molecule's properties.

Nucleophilic aromatic substitution (SNAr) reactions are the primary method for the functionalization of this compound. A diverse range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to introduce different substituents at the 4- and 6-positions. The reaction conditions can often be controlled to achieve either mono- or di-substitution, providing access to a variety of derivatives.

The synthesis of 5-Butyl-4,6-dichloropyrimidin-2-amine demonstrates the feasibility of introducing a butyl group onto the pyrimidine ring and subsequently performing chlorination. This closely related compound, and its precursor 2-amino-5-butylpyrimidine-4,6-diol, are valuable intermediates in their own right.

| Starting Material | Reagents | Product |

| 2-Amino-5-butylpyrimidine-4,6-diol | Vilsmeier-Haack Reagent | 5-Butyl-4,6-dichloropyrimidin-2-amine |

This table illustrates a key transformation in the synthesis of a butyl-substituted dichloropyrimidine, a process that is analogous to the potential synthesis of this compound.

Applications in the Synthesis of Agrochemical Intermediates

The pyrimidine scaffold is a common feature in many commercially successful agrochemicals, including herbicides, fungicides, and insecticides. The reactivity of dichloropyrimidines makes them valuable intermediates in the synthesis of these active ingredients.

While specific applications of this compound in the agrochemical industry are not widely published, its structural features suggest its potential as a precursor for novel agrochemical candidates. The butyl group can enhance the lipophilicity of the final molecule, which can be a crucial factor for its biological activity and environmental fate. By reacting this compound with various nucleophiles, chemists can generate libraries of compounds for screening as potential new crop protection agents. The versatility of the dichloropyrimidine core allows for the introduction of a wide range of toxophores and other functional groups necessary for pesticidal activity.

Q & A

Q. What are the optimal synthesis methods for 2-Butyl-4,6-dichloropyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A three-step synthesis starting from guanidine nitrate and diethyl malonate involves cyclization under basic conditions (e.g., sodium ethoxide) to form 2-amino-4,6-dihydroxypyrimidine. Subsequent chlorination with POCl₃ catalyzed by N,N-dimethylaniline yields 2-amino-4,6-dichloropyrimidine. Methoxylation with sodium methoxide completes the process.

- Key Parameters :

- Chlorination temperature: 105–110°C for 8 hours.

- Catalyst: N,N-dimethylaniline (10% molar ratio).

- Total yield: 84.97% with purity ≥99.8% .

- Optimization : Adjusting POCl₃ stoichiometry and reaction time minimizes byproducts like 5-chlorouracil derivatives.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis.

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~8.2 ppm for pyrimidine protons).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 163.99 for C₄H₃Cl₂N₃) .

- DFT Calculations : B3LYP/6-311++G(d,p) basis set optimizes molecular geometry and predicts vibrational frequencies .

Advanced Research Questions

Q. How do dimerization interactions of halogenated pyrimidines influence their electronic properties and reactivity?

- Methodological Answer : Ab initio studies (MP2 and B3LYP methods) reveal that this compound forms dimers stabilized by hydrogen bonds (N–H⋯Cl) and π-π stacking.

Q. What contradictions exist in the reported antiviral mechanisms of this compound derivatives, and how can they be resolved?

- Methodological Answer : Early studies reported inhibition of poliovirus replication via RNA polymerase interference , while later work suggested competitive binding to viral capsid proteins.

- Resolution Strategies :

- Comparative Assays : Use isogenic viral strains to isolate target pathways.

- Structural Analysis : X-ray crystallography of pyrimidine-viral protein complexes to identify binding sites .

Q. What methodological challenges arise in analyzing reaction intermediates during halogenation of pyrimidines?

- Methodological Answer :

- Challenge 1 : Transient intermediates (e.g., 5-chloro-4,6-dihydroxypyrimidine) are unstable under aqueous conditions.

- Solution : Quench reactions at intervals and analyze via LC-MS.

- Challenge 2 : Byproduct formation (e.g., 5-nitropyrimidines) due to competing nitration.

- Solution : Optimize chlorination agents (e.g., SOCl₂ instead of POCl₃) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.